L-Iduronic Acid Sodium Salt
Overview
Description
L-Iduronic Acid Sodium Salt is a monosaccharide component of glycosaminoglycans, such as heparin, heparan sulfate, and dermatan sulfate . It is an epimer of glucuronic acid and plays a crucial role in the structural integrity and function of these glycosaminoglycans . This compound is known for its conformational flexibility, which allows it to bind metal ions and contribute to the antithrombotic activity of heparin .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Iduronic Acid Sodium Salt can be synthesized through the epimerization of glucuronic acid. The process involves the use of specific enzymes or chemical catalysts to convert glucuronic acid into L-iduronic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes. Specific strains of bacteria or fungi are used to produce the compound in large quantities. The fermentation broth is then subjected to purification processes, including filtration, crystallization, and drying, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
L-Iduronic Acid Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the molecule.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as sulfated or acetylated forms, which have enhanced biological activities and improved solubility .
Scientific Research Applications
L-Iduronic Acid Sodium Salt has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex carbohydrates and glycosaminoglycans.
Biology: The compound is essential for studying cell signaling pathways and interactions involving glycosaminoglycans.
Medicine: This compound is a key component in the development of anticoagulant drugs, such as heparin, and is used in wound healing and tissue engineering
Industry: It is utilized in the production of biomaterials and as a stabilizer in various industrial processes.
Mechanism of Action
L-Iduronic Acid Sodium Salt exerts its effects by interacting with specific molecular targets and pathways. It binds to metal ions and proteins, such as basic fibroblast growth factor, which plays a role in preventing viral infections and promoting cell growth . The compound’s conformational flexibility allows it to adopt different shapes, facilitating its interaction with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
Glucuronic Acid: An epimer of L-Iduronic Acid, commonly found in glycosaminoglycans.
Chondroitin Sulfate: Another glycosaminoglycan that contains glucuronic acid instead of L-iduronic acid.
Heparan Sulfate: Similar to heparin but with a different degree and pattern of sulfation
Uniqueness
L-Iduronic Acid Sodium Salt is unique due to its conformational flexibility, which allows it to bind metal ions and proteins more effectively than its counterparts. This property is crucial for its role in the antithrombotic activity of heparin and its ability to interact with various biological molecules .
Properties
IUPAC Name |
sodium;(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3+,4-,5+;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFHGZLVUQBPMA-XVWKMKMJSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)[C@@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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